

An In-depth Technical Guide to the Structure of Dimethoxymethylsilane

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Compound of Interest

Compound Name: Dimethoxymethylsilane

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Introduction

Dimethoxymethylsilane (DMMS), also known as methyldimethoxysilane, is an organosilicon compound with the chemical formula $C_3H_{10}O_2Si$.^{[1][2]} It is a colorless, clear liquid that serves as a versatile intermediate in the synthesis of more complex organosilanes.^{[2][3]} Its utility spans various industrial and research applications, including its use in the production of coatings, adhesives, sealants, and as a building block in silicone resin polymerization.^[2] In the pharmaceutical and fine chemical sectors, it can be employed as a reagent and a protecting group for certain functional groups.^[3] This guide provides a comprehensive overview of the structural, spectroscopic, and reactive properties of **Dimethoxymethylsilane**, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

The structural and performance characteristics of **Dimethoxymethylsilane** are defined by its physical properties and its response to various analytical techniques. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₁₀ O ₂ Si	[1]
Molecular Weight	106.20 g/mol	[1]
Appearance	Colorless clear liquid	[2]
Density	0.861 g/cm ³	[2]
Boiling Point	61 °C	[2]
Melting Point	-136 °C	[2]
Flash Point	-9 °C	[4]
Refractive Index (n _{20/D})	1.3600	[2][5]
CAS Number	16881-77-9	[1]

Table 2: NMR Spectroscopic Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Reference
¹ H NMR	4.53	Multiplet	Si-H	[6]
	3.56	Singlet	O-CH ₃	
	0.19	Singlet	Si-CH ₃	
¹³ C NMR	~50	-	CH ₃ -O	[7][8]
	~ -8	-	CH ₃ -Si	
²⁹ Si NMR	+1.25 (in parent alcohol + 3 eq. H ₂ O)	-	Si	[9]

Note: ¹³C NMR chemical shifts are estimated based on typical values for similar structures and available data for related compounds.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
2960-2940	C-H stretch (methyl)	Strong
2840	C-H stretch (methoxy)	Medium
2160	Si-H stretch	Strong
1460	C-H bend (methyl)	Medium
1190, 1080	Si-O-C stretch	Strong
830	Si-C stretch / CH ₃ rock	Strong

Note: IR peak assignments are based on characteristic frequencies for organosilane compounds.[\[10\]](#)

Table 4: Mass Spectrometry Data

m/z	Proposed Fragment
105	[M - H] ⁺
91	[M - CH ₃] ⁺
75	[M - OCH ₃] ⁺
61	[SiH(OCH ₃)] ⁺

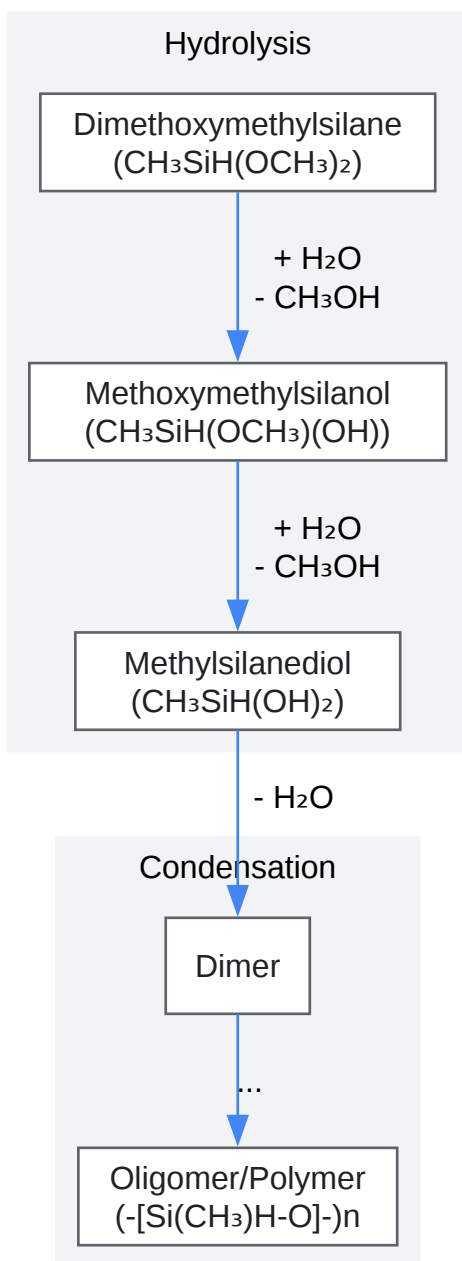
Note: Fragmentation patterns are proposed based on common fragmentation pathways for silanes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Molecular Structure and Key Signaling Pathways

The geometry of **Dimethoxymethylsilane** is centered around a tetrahedral silicon atom. The arrangement of the methyl, hydride, and two methoxy groups dictates its reactivity.

Molecular structure of **Dimethoxymethylsilane**.

A primary reaction pathway for **Dimethoxymethylsilane** is hydrolysis and subsequent condensation, which is fundamental to its application in forming silicone polymers and surface coatings. This process can be catalyzed by either acid or base.



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Hydrolysis and condensation of **Dimethoxymethylsilane**.

Experimental Protocols

Synthesis of Dimethoxymethylsilane

A common laboratory-scale synthesis involves the reaction of methyltrichlorosilane with methanol.

Materials:

- Methyltrichlorosilane (CH_3SiCl_3)
- Anhydrous Methanol (CH_3OH)
- Anhydrous solvent (e.g., hexane or toluene)
- A base to neutralize HCl byproduct (e.g., pyridine or a tertiary amine)

Procedure:

- A solution of methyltrichlorosilane in an anhydrous solvent is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
- The flask is cooled in an ice bath.
- A stoichiometric amount of anhydrous methanol, mixed with the base, is added dropwise to the stirred solution of methyltrichlorosilane. The reaction is exothermic and the temperature should be maintained below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The precipitated salt (e.g., pyridinium hydrochloride) is removed by filtration under an inert atmosphere.
- The filtrate is then subjected to fractional distillation to isolate the **Dimethoxymethylsilane** product. The boiling point of **Dimethoxymethylsilane** is approximately 61 °C.[\[2\]](#)

Characterization by NMR Spectroscopy

^1H NMR Spectroscopy:

- Prepare a dilute solution of **Dimethoxymethylsilane** (typically 1-5%) in a deuterated solvent (e.g., CDCl_3).
- Acquire the ^1H NMR spectrum.

- Expected signals include a multiplet for the Si-H proton around 4.53 ppm, a singlet for the methoxy protons around 3.56 ppm, and a singlet for the methyl protons on silicon around 0.19 ppm.[6]

²⁹Si NMR Spectroscopy:

- Prepare a more concentrated solution of **Dimethoxymethylsilane** in a deuterated solvent.
- Acquire the ²⁹Si NMR spectrum. A single resonance is expected. The chemical shift can vary depending on the solvent and concentration but has been reported at +1.25 ppm in its parent alcohol with added water.[9]

Conclusion

This technical guide provides a foundational understanding of the structure, properties, and key reactions of **Dimethoxymethylsilane**. The presented data and protocols are intended to support researchers and professionals in the effective application of this versatile organosilane compound in their respective fields. Careful handling in a moisture-free and inert atmosphere is crucial due to its reactivity and flammability.

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